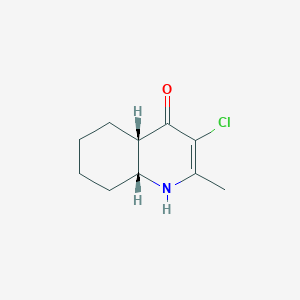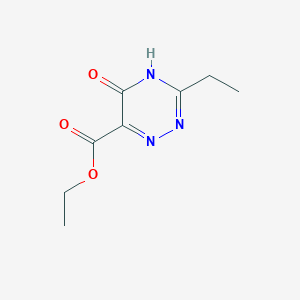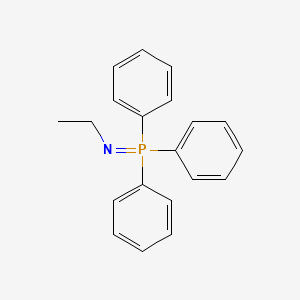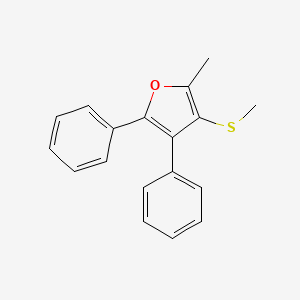![molecular formula C12H11NO3S B12896483 (4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one](/img/no-structure.png)
(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one” is a chemical compound with an intriguing structure. Let’s break it down:
- The “(4Z)” indicates the geometry of the double bond, specifically a cis configuration.
- The compound contains a thioether group [(4-methoxyphenyl)sulfanylmethylidene], which contributes to its unique properties.
- The oxazolone ring (1,2-oxazol-5-one) adds further complexity.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the reaction of a thioether precursor with an appropriate oxazolone derivative. The thioether can be obtained from the corresponding aldehyde or ketone via a thioacetal formation. The oxazolone ring can be synthesized through cyclization reactions.
Reaction Conditions:- Thioether formation: Aldehyde or ketone reacts with a thiol (such as methanethiol) under acidic conditions.
- Oxazolone formation: Cyclization of an α-amino acid derivative with a carbonyl compound (e.g., an aldehyde or ketone) in the presence of a dehydrating agent (e.g., phosphorus pentoxide).
Industrial Production: While industrial-scale production methods may vary, the compound is typically synthesized in research laboratories due to its specialized applications.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The thioether moiety can undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the oxazolone ring can yield a corresponding dihydro derivative.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., BF₃·Et₂O).
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Dihydro-oxazolone.
- Substitution: Various thioether-substituted compounds.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Materials Science: As a building block for functional materials.
Bioorganic Chemistry: Investigating enzyme inhibition or receptor binding.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, compounds with thioether and oxazolone motifs are worth comparing. Examples include:
- Thioether-containing drugs (e.g., omeprazole, a proton pump inhibitor).
- Oxazolone-based ligands in coordination chemistry.
Eigenschaften
Molekularformel |
C12H11NO3S |
|---|---|
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3S/c1-8-11(12(14)16-13-8)7-17-10-5-3-9(15-2)4-6-10/h3-7H,1-2H3/b11-7- |
InChI-Schlüssel |
NYABCMOHSCWMEP-XFFZJAGNSA-N |
Isomerische SMILES |
CC\1=NOC(=O)/C1=C\SC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=NOC(=O)C1=CSC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)

![5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-](/img/structure/B12896427.png)

![Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12896462.png)


![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)

